2-(1-Aminoethyl)benzene-1,4-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

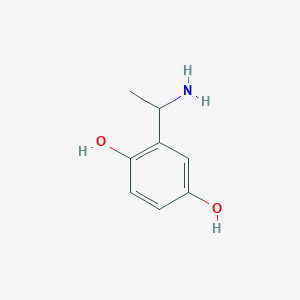

2-(1-Aminoethyl)benzene-1,4-diol, also known as dopamine, is a significant organic compound that plays a crucial role in both biological and chemical processes. It is a catecholamine neurotransmitter that is involved in many functions of the brain, including motivation, reward, and motor control. Its chemical structure consists of a benzene ring with two hydroxyl groups and an aminoethyl side chain.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

-

Biosynthesis: : In biological systems, dopamine is synthesized from the amino acid tyrosine. The process involves two main steps:

Hydroxylation of Tyrosine: Tyrosine is converted to L-DOPA by the enzyme tyrosine hydroxylase.

Decarboxylation of L-DOPA: L-DOPA is then decarboxylated by aromatic L-amino acid decarboxylase to form dopamine.

-

Chemical Synthesis: : In the laboratory, dopamine can be synthesized through several methods:

Reduction of 3,4-Dihydroxyphenylacetone: This involves the reduction of 3,4-dihydroxyphenylacetone using sodium borohydride or other reducing agents to yield dopamine.

Amination of Catechol: Catechol can be aminated using ethylamine in the presence of a catalyst to produce dopamine.

Industrial Production Methods

Industrial production of dopamine typically involves the fermentation of genetically modified microorganisms that express the necessary enzymes for dopamine biosynthesis. This method is efficient and scalable, making it suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: Dopamine can be oxidized to form dopamine quinone, which can further polymerize to form melanin.

Reduction: Dopamine can be reduced to form 3,4-dihydroxyphenylethylamine.

Substitution: The hydroxyl groups on the benzene ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, sulfonyl chlorides.

Major Products

Dopamine Quinone: Formed through oxidation.

3,4-Dihydroxyphenylethylamine: Formed through reduction.

Substituted Dopamine Derivatives: Formed through substitution reactions.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, dopamine is used as a precursor for the synthesis of various pharmaceuticals and as a reagent in organic synthesis. Its ability to undergo oxidation and reduction makes it a versatile compound in chemical reactions.

Biology

Dopamine is a critical neurotransmitter in the brain, involved in regulating mood, motivation, and motor control. It is studied extensively in neuroscience to understand its role in neurological disorders such as Parkinson’s disease and schizophrenia.

Medicine

In medicine, dopamine is used as a drug to treat certain conditions such as heart failure and shock. It is also used in the treatment of Parkinson’s disease to replenish dopamine levels in the brain.

Industry

In the industrial sector, dopamine is used in the production of polymers and as a stabilizer in various chemical processes. Its antioxidant properties make it useful in preventing oxidation in industrial applications.

Mecanismo De Acción

Dopamine exerts its effects by binding to dopamine receptors, which are G protein-coupled receptors located on the surface of neurons. There are five main types of dopamine receptors (D1-D5), each with distinct functions. Upon binding to these receptors, dopamine activates intracellular signaling pathways that influence various physiological processes, including neurotransmission, hormone release, and cellular metabolism.

Comparación Con Compuestos Similares

Similar Compounds

Norepinephrine: Another catecholamine neurotransmitter with similar structure but an additional hydroxyl group on the side chain.

Epinephrine: Similar to norepinephrine but with a methyl group attached to the nitrogen atom.

Serotonin: A neurotransmitter with a different structure but similar functions in mood regulation.

Uniqueness

Dopamine is unique in its specific role in the reward and pleasure centers of the brain. Unlike norepinephrine and epinephrine, which are more involved in the body’s stress response, dopamine is primarily associated with feelings of pleasure and motivation. Its distinct receptor subtypes also contribute to its unique physiological effects.

Actividad Biológica

2-(1-Aminoethyl)benzene-1,4-diol, commonly referred to as dopamine, is a significant neurotransmitter and a precursor in the biosynthesis of catecholamines. This compound plays a vital role in various biological processes, including mood regulation, motor control, and the reward system in the brain. This article explores the biological activity of dopamine, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C8H11NO2

- Molecular Weight : 153.18 g/mol

- CAS Number : 51-61-6

Dopamine's structure features a catechol group (a benzene ring with two hydroxyl groups) and an ethylamine side chain, which facilitates its interaction with various receptors in the body.

Dopamine primarily exerts its effects through its interaction with dopamine receptors, which are G protein-coupled receptors (GPCRs). There are five known subtypes of dopamine receptors (D1-D5), each playing distinct roles in neurotransmission:

- D1-like receptors (D1 and D5) : Primarily activate adenylate cyclase, increasing intracellular cAMP levels.

- D2-like receptors (D2, D3, and D4) : Inhibit adenylate cyclase activity and modulate ion channels.

This receptor diversity allows dopamine to influence various physiological functions such as:

- Motor Control : Dopamine is crucial for coordinating movement. Its deficiency is linked to Parkinson's disease.

- Cognitive Functions : It plays a role in attention, learning, and memory.

- Emotional Regulation : Dopamine is integral to the brain's reward system, influencing pleasure and motivation.

Pharmacological Effects

Dopamine has been studied for its pharmacological properties across several domains:

Neurotransmission

Dopamine acts as a neurotransmitter in the central nervous system (CNS), affecting mood and behavior. It has been implicated in conditions such as depression, schizophrenia, and addiction.

Cardiovascular Effects

Dopamine has a dose-dependent effect on cardiovascular function:

- Low Doses : Acts as a renal vasodilator, increasing blood flow to the kidneys.

- Moderate Doses : Increases cardiac output by enhancing myocardial contractility.

- High Doses : Can lead to vasoconstriction and increased blood pressure.

Therapeutic Applications

Dopamine is utilized clinically:

- As a treatment for shock and heart failure due to its ability to improve cardiac output.

- In Parkinson's disease treatment through precursors like levodopa.

Case Studies

Several studies have highlighted the biological activity of dopamine:

-

Parkinson's Disease Treatment :

A study demonstrated that patients receiving levodopa therapy showed significant improvements in motor symptoms due to increased dopamine levels in the brain. This highlights dopamine's critical role in motor function regulation . -

Schizophrenia Research :

Research indicates that hyperactivity of dopaminergic pathways may contribute to psychotic symptoms in schizophrenia. Antipsychotic medications often target dopamine receptors to alleviate these symptoms . -

Addiction Studies :

Dopamine's involvement in the reward circuitry has been studied extensively in addiction research. Increased dopamine release during substance use reinforces addictive behaviors .

Comparative Analysis

The following table summarizes the biological activities of dopamine compared to other catecholamines:

| Compound | Role/Activity | Clinical Relevance |

|---|---|---|

| Dopamine | Neurotransmitter; regulates mood & movement | Parkinson's disease; cardiovascular support |

| Norepinephrine | Stress response; regulates arousal | Treatment for ADHD; depression |

| Epinephrine | Fight-or-flight response | Anaphylaxis treatment; cardiac arrest |

Propiedades

Fórmula molecular |

C8H11NO2 |

|---|---|

Peso molecular |

153.18 g/mol |

Nombre IUPAC |

2-(1-aminoethyl)benzene-1,4-diol |

InChI |

InChI=1S/C8H11NO2/c1-5(9)7-4-6(10)2-3-8(7)11/h2-5,10-11H,9H2,1H3 |

Clave InChI |

CIMLGYQRAUWPCM-UHFFFAOYSA-N |

SMILES canónico |

CC(C1=C(C=CC(=C1)O)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.